N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
Description
N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound belonging to the class of triazolopyridazines. This compound features a pyridine ring, a triazolopyridazine core, and a thiophene sulfonamide group, making it a molecule of interest in various scientific research fields due to its potential biological and pharmaceutical applications.
Properties
IUPAC Name |
N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S2/c27-30(28,19-5-2-12-29-19)25-16-4-1-3-15(13-16)17-6-7-18-22-23-20(26(18)24-17)14-8-10-21-11-9-14/h1-13,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRUOAGPMRBFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of hydrazones using chlorinated agents like N-chlorosuccinimide (NCS) under mild conditions[_{{{CITATION{{{_1{Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo 4,3-. The thiophene sulfonamide group is then introduced through subsequent reactions involving thiophene derivatives and sulfonamide precursors.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the pyridine or triazolopyridazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine nitrogen or the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: Reduced pyridine or triazolopyridazine derivatives.
Substitution: Substituted pyridine or sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyridine-sulfonamides can inhibit cell proliferation in various cancer cell lines by interfering with key signaling pathways involved in cell growth and apoptosis . The specific mechanism may involve the modulation of protein kinases or other enzymes critical to cancer progression.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been investigated extensively. Analogous compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting that N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide may also possess similar properties . The sulfonamide group is particularly noted for its broad-spectrum antibacterial activity.
Enzyme Inhibition
This compound has been explored for its ability to act as an enzyme inhibitor. The triazole and pyridazine moieties can interact with active sites of enzymes through hydrogen bonding and π-π interactions, making it a candidate for drug design targeting specific enzymes involved in disease pathways .
Biological Research
Receptor Modulation
In biological studies, the compound has been evaluated for its capacity to modulate receptor activity. This includes potential interactions with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction and are often targeted in drug discovery . Understanding these interactions can lead to the development of novel therapeutics.
In Vitro Studies
In vitro evaluations have demonstrated that similar compounds can exhibit significant biological activity against various pathogens and cancer cells. For example, studies on related sulfonamide derivatives have shown promising results in inhibiting fungal growth and bacterial infections .
Material Science
Development of New Materials
Beyond biological applications, this compound is also being explored in materials science for its electronic and optical properties. Its unique heterocyclic structure allows it to be utilized as a building block for synthesizing advanced materials with specific functionalities .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in biological processes, leading to its therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Triazolopyridazines: Other triazolopyridazine derivatives with different substituents.
Thiophene Sulfonamides: Compounds with similar thiophene and sulfonamide groups but different core structures.
Pyridine Derivatives: Other pyridine-based compounds with varying functional groups.
Uniqueness: N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide stands out due to its specific combination of structural elements, which may confer unique biological and chemical properties compared to similar compounds.
Biological Activity
N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure incorporating a pyridine ring , a triazole ring , and a thiophene sulfonamide group . The synthesis typically involves multi-step organic reactions starting from readily available precursors. For instance, one method includes the cyclization of hydrazine derivatives with diketones to form the pyridazinone core, followed by the introduction of the triazole ring through cycloaddition reactions.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. Notably:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as carbonic anhydrase and cholinesterase , which are crucial in various physiological processes. This inhibition is achieved through binding to the active sites of these enzymes, thereby disrupting their normal function .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, related compounds have demonstrated potent activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds have been reported as low as 0.15 μM in certain cases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles | Antimicrobial and insecticidal | Similar triazole structure |
| [1,2,4]Triazolo[1,5-a]pyridines | Enzyme inhibitors | Applications in medicinal chemistry |
| Pyrazolo[5,1-c][1,2,4]triazines | Antiviral and antitumor | Structural similarity with distinct properties |
The combination of the pyridine ring with triazole and pyridazine moieties in this compound imparts unique chemical and biological properties that differentiate it from its analogs .
Case Studies
Recent studies have highlighted various applications of this compound:
- Antimicrobial Properties : Research has shown that related triazole compounds exhibit significant antibacterial activity against strains such as E. coli and S. aureus, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by inhibiting pathways involved in inflammation, making them candidates for further investigation in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide?
The synthesis involves multi-step protocols, including:
- Core formation : Constructing the triazolopyridazine scaffold via cyclization reactions under controlled temperatures (e.g., 80–100°C) .
- Functionalization : Coupling the pyridinyl group to the triazolopyridazine core using Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert atmospheres .
- Sulfonamide linkage : Introducing the thiophene-2-sulfonamide moiety via nucleophilic substitution, optimized with polar aprotic solvents like DMF and bases such as triethylamine .
Key challenges include minimizing side reactions (e.g., over-substitution) and ensuring regioselectivity. Reaction progress is monitored via TLC and HPLC .
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation : High-resolution NMR (¹H/¹³C) identifies substituent positions, while mass spectrometry (HRMS) confirms molecular weight .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. X-ray crystallography may resolve ambiguous stereochemistry .
- Thermal stability : Differential scanning calorimetry (DSC) evaluates decomposition temperatures (>200°C typical for triazolopyridazines) .
Advanced Research Questions
Q. How do reaction conditions influence yield and purity in multi-step syntheses?
- Solvent effects : Polar solvents (e.g., DMF) enhance solubility of intermediates but may promote hydrolysis; toluene is preferred for moisture-sensitive steps .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) improve cross-coupling efficiency (yields >70%) .
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) reduces side-product formation in cyclization reactions .
Contradictions in yield data often arise from trace moisture or oxygen; rigorous inert conditions (argon/vacuum) are critical .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) in biochemical vs. cellular assays to distinguish target specificity from off-target effects .
- Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate false negatives in cell-based studies .
- Metabolite profiling : LC-MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .
Q. How can computational modeling predict binding interactions with biological targets?
- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in kinases or GPCRs, leveraging the sulfonamide group’s hydrogen-bonding capacity .
- Pharmacophore mapping : Triazole and pyridinyl moieties are modeled as hydrogen-bond acceptors, aligning with ATP-binding sites in kinases .
- MD simulations : Assess binding stability over 100-ns trajectories; RMSD <2 Å indicates robust target engagement .
Q. What are the implications of substituent modifications on pharmacokinetic properties?
- Fluorine incorporation : The pyridinyl group’s 4-fluoro derivative enhances metabolic stability (t₁/₂ >4 hrs in hepatic microsomes) but may reduce solubility .
- Sulfonamide variations : Replacing thiophene with benzothiophene increases logP (lipophilicity) by 0.5 units, improving blood-brain barrier penetration .
- Triazole substitution : N-methylation of the triazole ring reduces plasma protein binding (from 95% to 80%), enhancing free drug availability .
Methodological Considerations
Q. How to troubleshoot low yields in final coupling steps?
- Diagnostic tests :
- Check for unreacted intermediates via TLC (Rf comparison).
- Quantify residual palladium via ICP-MS; levels >10 ppm necessitate additional purification (e.g., scavenger resins) .
- Process adjustments :
- Increase equivalents of sulfonamide reagent (1.5–2.0 eq) to drive reaction completion.
- Substitute DMF with DMAc to reduce viscosity and improve mixing .
Q. How to validate target engagement in cellular models?
- Chemical proteomics : Use photoaffinity probes derived from the compound to pull down binding proteins, followed by LC-MS/MS identification .
- Thermal shift assays : Monitor target protein melting temperature (ΔTm) shifts (>2°C) upon compound treatment, confirming direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
